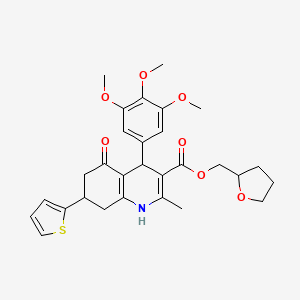![molecular formula C19H19NO6 B11635448 (2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2E)-2-[(fenilcarbonil)amino]-3-(2,3,4-trimetoxifenil)prop-2-enoico es un compuesto orgánico que se caracteriza por su estructura única, que incluye un grupo fenilcarbonil y un grupo trimetoxifenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2E)-2-[(fenilcarbonil)amino]-3-(2,3,4-trimetoxifenil)prop-2-enoico típicamente implica la condensación de un compuesto fenilcarbonil con un compuesto trimetoxifenil bajo condiciones de reacción específicas. La reacción a menudo se lleva a cabo en presencia de una base, como el hidróxido de sodio, y un solvente, como el etanol, para facilitar el proceso de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía, también se puede emplear para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2E)-2-[(fenilcarbonil)amino]-3-(2,3,4-trimetoxifenil)prop-2-enoico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se usan comúnmente.
Sustitución: Los reactivos como los halógenos, los ácidos y las bases se utilizan en condiciones controladas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido (2E)-2-[(fenilcarbonil)amino]-3-(2,3,4-trimetoxifenil)prop-2-enoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el ácido (2E)-2-[(fenilcarbonil)amino]-3-(2,3,4-trimetoxifenil)prop-2-enoico ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID: can be compared with other compounds having similar structural features, such as:
Uniqueness
Structural Uniqueness: The presence of both phenylformamido and trimethoxyphenyl groups in the same molecule is relatively unique.
Functional Uniqueness: The combination of these groups may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H19NO6 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(E)-2-benzamido-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO6/c1-24-15-10-9-13(16(25-2)17(15)26-3)11-14(19(22)23)20-18(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,23)/b14-11+ |
Clave InChI |
TUXDNYVTMBJLME-SDNWHVSQSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
![Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

